molecular formula C22H23ClO11 B12320014 Peonidin 3-O-beta-glucopyranoside chloride

Peonidin 3-O-beta-glucopyranoside chloride

Cat. No.: B12320014
M. Wt: 498.9 g/mol
InChI Key: VDTNZDSOEFSAIZ-UHFFFAOYSA-N
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Description

Peonidin 3-O-b-galactopyranoside chloride is a naturally occurring anthocyanin compound. Anthocyanins are water-soluble pigments that belong to the flavonoid family and are responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. Peonidin 3-O-b-galactopyranoside chloride is specifically found in various plants, including purple sweet potatoes and other pigmented fruits and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peonidin 3-O-b-galactopyranoside chloride can be synthesized through the extraction and purification of anthocyanins from plant sources. The process typically involves the following steps:

Industrial Production Methods

Industrial production of peonidin 3-O-b-galactopyranoside chloride involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of the compound. Additionally, biotechnological approaches, such as the use of genetically modified microorganisms, are being explored to enhance the production yield of anthocyanins .

Chemical Reactions Analysis

Types of Reactions

Peonidin 3-O-b-galactopyranoside chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peonidin 3-O-b-galactopyranoside chloride has a wide range of scientific research applications:

    Chemistry: It is used as a natural pigment in food and cosmetic industries due to its vibrant color and stability.

    Biology: The compound exhibits antioxidant properties, making it valuable in studies related to oxidative stress and cellular protection.

    Medicine: Research has shown its potential in preventing and treating various diseases, including cancer and cardiovascular diseases, due to its anti-inflammatory and anti-carcinogenic properties.

    Industry: It is used in the development of natural dyes and colorants for textiles and other materials.

Mechanism of Action

Peonidin 3-O-b-galactopyranoside chloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Peonidin 3-O-b-galactopyranoside chloride is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

Peonidin 3-O-b-galactopyranoside chloride stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-carcinogenic properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNZDSOEFSAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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